tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound featuring a nitrogen atom within its azabicyclo[3.2.1]octane core. The molecule includes a tert-butoxycarbonyl (Boc) protecting group at the 8-position, a ketone at the 3-position, and a methyl substituent at the 2-position. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and molecular glues .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKHPVZXIMDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Reduction of Pyroglutamate Derivatives
A prominent synthetic route involves the stereocontrolled reduction of methyl tert-butoxycarbonyl pyroglutamate derivatives. As detailed in a Chinese patent (CN105294700B), sodium triethylborohydride serves as the reducing agent in ethanol at 0°C. The reaction proceeds via selective hydride attack at the carbonyl group, followed by intramolecular cyclization to form the bicyclic framework. Key steps include:
Synthesis of Methyl tert-Butoxycarbonyl Pyroglutamate :
- BOC anhydride reacts with methyl pyroglutamate in dichloromethane in the presence of 4-dimethylaminopyridine (DMAP).
- Yield: 75% after 12 hours at room temperature.
- Characterization: $$ ^1 \text{H-NMR} $$ (CDCl$$_3$$) confirms the intermediate structure with signals at δ 4.59 (s, 1H), 3.7 (s, 3H), and 1.49 (s, 9H).
Reduction and Cyclization :
Advantages : High stereochemical control; avoids harsh conditions.
Limitations : Requires stringent temperature control; moderate yields.
Grignard Addition to Bicyclic Esters
An alternative method employs Grignard reagents to functionalize preformed 8-azabicyclo[3.2.1]octane scaffolds. Ambeed’s protocol utilizes methyl magnesium bromide to methylate 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester in tetrahydrofuran (THF) at -78°C.
Reaction Setup :
Workup and Purification :
Mechanistic Insight : The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol intermediate that dehydrates under reaction conditions to yield the α,β-unsaturated ketone, which subsequently undergoes tautomerization.
Advantages : Scalable; uses commercially available reagents.
Limitations : Low-temperature requirements; chromatographic purification needed.
Comparative Analysis of Synthetic Routes
Stereochemical Considerations and Byproduct Formation
Both methods face challenges in managing stereochemistry. The reduction route preserves the tert-butoxycarbonyl (BOC) group, which sterically shields the nitrogen, preventing epimerization. In contrast, the Grignard approach risks racemization at the bridgehead carbon if quenching is delayed.
Byproducts :
- Method 1 : Partial hydrolysis of the BOC group under acidic workup conditions.
- Method 2 : Over-addition of Grignard reagent leading to dimethylated derivatives.
Industrial-Scale Adaptations and Process Optimization
For large-scale synthesis, the Grignard method is preferred due to shorter reaction times and easier reagent handling. However, the enantioselective route is favored for producing enantiopure material required in pharmaceutical applications. Recent advancements include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution under basic conditions. For example, deprotection of the tert-butyloxycarbonyl (Boc) group occurs via acidolysis:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane | >90% |
This reaction is pivotal for generating free amines for further derivatization in drug discovery .
Enolate Formation and Alkylation
The 3-oxo group facilitates enolate generation, enabling α-alkylation or triflation :
Triflate intermediates are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation and Reduction
The ketone group participates in redox reactions:
Oxidation
| Target | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone oxidation | KMnO₄ (acidic) | Dicarboxylic acid derivative | 68% |
Reduction
| Target | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH₄ (MeOH, 0°C) | 3-Hydroxy-8-azabicyclo derivative | 82% |
Reduction products serve as chiral building blocks for tropane alkaloid synthesis .
Ring-Opening and Rearrangement
Acid or base treatment induces ring-opening reactions :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HCl (gaseous) in EtOH | Ethanol, reflux | Linear amino ketone derivative | 78% |
This reactivity is exploited to access open-chain intermediates for further functionalization.
Cross-Coupling Reactions
The triflate derivative enables palladium-catalyzed couplings :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ (dioxane, 80°C) | Biaryl-substituted bicyclic compound | 65% |
Such reactions introduce aromatic moieties for structure-activity relationship (SAR) studies .
Stability and Degradation
The compound demonstrates stability under standard storage conditions but degrades under prolonged exposure to:
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has shown potential as an intermediate in the synthesis of biologically active molecules, particularly in drug development targeting various diseases.
Case Study: PARP Inhibition
Research indicates that this compound can inhibit the activity of the PARP-1 enzyme, which is crucial in DNA repair mechanisms associated with cancer cells. By inhibiting PARP-1, the compound enhances the efficacy of certain chemotherapeutic agents, making it a valuable candidate for cancer treatment strategies .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its structural characteristics that allow for various chemical transformations.
Synthesis Methodologies
Recent studies have focused on achieving stereochemical control during the synthesis of this compound, allowing for the generation of specific stereoisomers that may exhibit enhanced biological activity . The methodologies include desymmetrization processes starting from achiral precursors.
The unique bicyclic structure of this compound influences its interaction with biological targets, making it a subject of interest in pharmacological research.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. These interactions can modulate the activity of neurotransmitters and other signaling molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
The compound is compared to structurally related azabicyclo[3.2.1]octane derivatives, which differ in substituent positions, functional groups, or ring sizes. Key analogs include:
Biological Activity
tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as 8-Boc-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane, is a member of the tropane alkaloid family, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound exhibits structural features that suggest potential interactions within biological systems, particularly in the central nervous system (CNS).
The biological activity of this compound is primarily linked to its mechanism of action as a competitive antagonist at postganglionic muscarinic receptor sites within the parasympathetic nervous system. This interaction can lead to various physiological effects, including:
- Decreased secretions : Inhibition of glandular secretion.
- Slowed gastrointestinal motility : Affecting digestion and absorption.
- Increased heart rate : Resulting from reduced vagal tone.
These effects are characteristic of tropane alkaloids, which modulate cholinergic pathways in the nervous system.
Pharmacokinetics
Similar compounds within the tropane family are known for their favorable pharmacokinetic profiles:
- Absorption : Well absorbed through biological membranes.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Understanding these pharmacokinetic properties is crucial for evaluating the therapeutic potential and safety profile of this compound .
Biological Activity and Applications
Research indicates that this compound has several significant biological activities, including:
-
Neuropharmacological Effects :
- Potential use in treating CNS disorders due to its interaction with cholinergic receptors.
- Investigated for effects on memory and cognition.
- Antimicrobial Properties :
- Chemical Synthesis Applications :
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound, emphasizing its potential in drug discovery:
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis of this bicyclic compound typically involves multi-step routes to construct the azabicyclo[3.2.1]octane scaffold. Common strategies include:
- Enantioselective cyclization : Starting from acyclic precursors with pre-existing stereochemical information to ensure proper ring closure .
- Desymmetrization of tropinone derivatives : Utilizing achiral intermediates that undergo selective functionalization to generate chiral centers .
- Protection/deprotection sequences : The tert-butyloxycarbonyl (Boc) group is often introduced early to protect the nitrogen atom, enabling subsequent functionalization of the 2-methyl and 3-oxo groups .
Q. Critical factors for stereochemical control :
- Temperature (low temps favor kinetic products), solvent polarity (polar solvents stabilize transition states), and catalysts (chiral catalysts for asymmetric induction). For example, kinetic resolution during cyclization can yield enantiomeric excess >90% under optimized conditions .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Reference |
|---|---|---|---|
| Enantioselective route | 65–75 | >90% ee | |
| Tropinone derivatization | 50–60 | Moderate | |
| Boc-protection pathway | 70–80 | High |
Q. How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in functional group assignments?
Answer: Structural elucidation relies on:
- NMR spectroscopy : H and C NMR distinguish the bicyclic scaffold, with characteristic shifts for the Boc group (~1.4 ppm for tert-butyl protons) and carbonyl (3-oxo) at ~170 ppm in C NMR .
- X-ray crystallography : Resolves stereochemical ambiguities; the bicyclic system’s puckering and substituent orientations are confirmed via single-crystal analysis .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with <2 ppm error .
Data contradiction example : Conflicting H NMR signals for the 2-methyl group may arise from conformational flexibility. Dynamic NMR or variable-temperature studies can clarify exchange processes .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step of this compound, and how can competing side reactions be suppressed?
Answer: Low yields often stem from:
- Ring strain : The bicyclo[3.2.1]octane system imposes steric constraints, leading to incomplete cyclization. Mitigation includes using high-dilution conditions to favor intramolecular reactions over dimerization .
- Oxidative degradation : The 3-oxo group is prone to over-oxidation. Catalytic hydrogenation or mild reducing agents (e.g., NaBH) stabilize intermediates .
Q. Experimental optimization :
- Design of Experiments (DoE) : Varying temperature, solvent (e.g., THF vs. DCM), and catalyst loading identifies optimal parameters. For instance, THF at −78°C improves cyclization efficiency by 30% .
Q. How does the 8-azabicyclo[3.2.1]octane scaffold influence biological activity, and what computational tools predict its interactions with pharmacological targets?
Answer: The scaffold’s rigidity and nitrogen positioning mimic natural alkaloids (e.g., tropanes), enabling interactions with:
- Neurological targets : Dopamine and serotonin transporters, validated via radioligand binding assays .
- Enzymes : Inhibition of monoamine oxidases (MAOs) due to hydrogen bonding with the 3-oxo group .
Q. Computational approaches :
- Molecular docking (AutoDock Vina) : Predicts binding affinities to receptors (e.g., ∆G = −9.2 kcal/mol for MAO-B) .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
Q. Table 2: Predicted Pharmacological Interactions
| Target | Binding Affinity (∆G, kcal/mol) | Key Interaction Sites |
|---|---|---|
| Dopamine transporter | −8.5 | 2-methyl, Boc group |
| MAO-B | −9.2 | 3-oxo, bicyclic N |
Q. How can researchers reconcile discrepancies in reported solubility and stability data for this compound across studies?
Answer: Contradictions arise from:
- Polymorphism : Different crystalline forms alter solubility (e.g., amorphous vs. crystalline). Powder X-ray diffraction (PXRD) identifies dominant phases .
- Degradation pathways : The Boc group hydrolyzes under acidic conditions, reducing stability. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics (t = 6 months in inert atmospheres) .
Q. Methodological recommendations :
Q. What are the best practices for designing enantioselective syntheses of derivatives, and how do steric effects govern regioselectivity?
Answer: Enantioselective strategies :
- Chiral auxiliaries : Install temporary stereochemical guides (e.g., Evans oxazolidinones) removed post-cyclization .
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation achieves >95% ee for exo- vs. endo-products .
Q. Steric effects :
- The 2-methyl group directs electrophilic attacks to the less hindered C-6 position. Molecular mechanics simulations (MMFF94 force field) quantify steric bulk using Connolly surface analysis .
Q. How can researchers validate the compound’s role in tropane alkaloid synthesis, and what spectroscopic markers confirm successful incorporation?
Answer: Validation methods :
- Isotopic labeling : C-labeled precursors track incorporation into alkaloids like cocaine analogs via LC-MS/MS .
- IR spectroscopy : The 3-oxo carbonyl stretch (~1680 cm) and Boc C=O (~1720 cm) confirm structural integrity during derivatization .
Q. Case study :
- Coupling with phenylacetic acid derivatives via EDC/HOBt yields intermediates for anticholinergic agents. H NMR monitors disappearance of the 3-oxo proton (δ 2.8 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
